(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
CAS No.: 2092549-82-9
Cat. No.: VC3196728
Molecular Formula: C12H19N3O
Molecular Weight: 221.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2092549-82-9 |
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Molecular Formula | C12H19N3O |
Molecular Weight | 221.3 g/mol |
IUPAC Name | [1-(5-aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl]methanol |
Standard InChI | InChI=1S/C12H19N3O/c1-12(2)8-15(6-9(12)7-16)11-4-3-10(13)5-14-11/h3-5,9,16H,6-8,13H2,1-2H3 |
Standard InChI Key | MVCOQHZRXPCTFS-UHFFFAOYSA-N |
SMILES | CC1(CN(CC1CO)C2=NC=C(C=C2)N)C |
Canonical SMILES | CC1(CN(CC1CO)C2=NC=C(C=C2)N)C |
Introduction
Structural Characterization and Chemical Properties
Molecular Structure Analysis
(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol features a distinct chemical architecture comprising three key structural components. The primary scaffold includes a 5-aminopyridine moiety connected at the 2-position to a pyrrolidine ring system. The pyrrolidine ring is substituted with two methyl groups at the 4-position (forming the 4,4-dimethyl pattern) and bears a hydroxymethyl (methanol) group at the 3-position.
This structural composition creates a molecule with multiple functional groups: the amino group on the pyridine ring, the nitrogen atom within the pyrrolidine heterocycle, and the primary alcohol functionality of the hydroxymethyl group. These functional groups provide potential hydrogen bond donors and acceptors, which are crucial for biological interactions and molecular recognition processes in biological systems.
Physicochemical Properties
Based on its structure, (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol likely possesses several important physicochemical properties that influence its behavior in biological systems and synthetic applications:
Property | Predicted Characteristic | Structural Basis |
---|---|---|
Solubility | Moderate water solubility | Presence of polar groups (amino, hydroxyl) |
Lipophilicity | Moderate | Balance between polar groups and hydrophobic dimethyl moiety |
Hydrogen Bonding | Donor and acceptor capabilities | Amino group, pyridine nitrogen, hydroxyl group |
Acid-Base Properties | Weak base | Pyridine nitrogen and amine functionality |
Conformational Flexibility | Restricted rotation around pyrrolidine | Rigid pyrrolidine ring with 4,4-dimethyl substitution |
The 4,4-dimethyl substitution pattern on the pyrrolidine ring likely imparts specific conformational constraints that may influence the compound's biological activity profile by restricting rotational freedom.
Synthetic Strategies and Approaches
Analogous Synthetic Procedures
Similar coupling reactions are documented for related compounds. For instance, the synthesis of N-pyrimidyl/pyridyl compounds described in the literature employs strategies that could be adapted for our target molecule. One relevant example includes the reaction of thiazole-2-amine derivatives with halopyrimidines in the presence of base .
Palladium-catalyzed coupling reactions, such as those described for (6-Aminopyridin-3-yl)boronic acid, might also provide valuable methodologies. These reactions typically employ conditions such as:
Catalyst | Base | Solvent System | Temperature | Reaction Time |
---|---|---|---|---|
Pd(PPh₃)₄ | Cs₂CO₃ or K₂CO₃ | Dioxane/Water | 85-90°C | 16 hours |
Such reaction conditions facilitate the formation of new C-N bonds for aminopyridine derivatives, which could be applicable to the synthesis of our target compound .
Compound Type | Core Structure | Reported Activity |
---|---|---|
Pyridine acetamides | N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl) derivatives | CDK inhibition |
Substituted aminopyridines | 5-substituted-2-aminopyridines | Various kinase targets |
The presence of the amino group at the 5-position of the pyridine ring in our compound of interest may confer similar binding properties to these known bioactive molecules .
Structure-Activity Relationships
Key Pharmacophoric Features
Based on analysis of related compounds, several structural features of (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol may contribute to its potential biological activity:
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The 5-amino group on the pyridine ring likely serves as a hydrogen bond donor in interactions with biological targets.
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The pyridine nitrogen acts as a hydrogen bond acceptor and may participate in coordination with metal ions in metalloenzymes.
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The 4,4-dimethyl substitution on the pyrrolidine ring could enhance lipophilicity and modulate the compound's pharmacokinetic properties.
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The hydroxymethyl group provides additional hydrogen bonding capabilities and a site for potential metabolic transformations or derivatization.
Structural Modifications and Their Impact
Various structural modifications might be considered to optimize the biological activity of this compound:
Modification | Position | Potential Effect |
---|---|---|
Halogenation | Pyridine ring | Enhanced lipophilicity and metabolic stability |
Alkylation | Amino group | Modulated hydrogen bonding and basicity |
Oxidation | Hydroxymethyl | Formation of aldehyde or carboxylic acid derivatives |
Ring expansion | Pyrrolidine | Altered conformational properties and binding affinity |
These modifications could be explored in a medicinal chemistry program to develop structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties.
Analytical Characterization Methods
Spectroscopic Analysis
For complete characterization of (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol, several spectroscopic methods would be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information. Expected key signals would include:
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Aromatic protons from the pyridine ring (approximately 6.5-8.0 ppm)
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Methyl groups as singlets (approximately.1.0-1.3 ppm)
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Hydroxymethyl protons (approximately 3.5-4.0 ppm)
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Amino group protons (broad signal, approximately 4.0-5.0 ppm)
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Mass spectrometry would confirm the molecular weight and fragmentation pattern, with an expected molecular ion peak corresponding to the compound's molecular formula.
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Infrared spectroscopy would reveal characteristic absorption bands for the functional groups present, including N-H stretching (3300-3500 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), and aromatic C=C and C=N stretching (1400-1600 cm⁻¹).
Chromatographic Methods
Purification and analysis of the compound would typically employ chromatographic techniques:
Technique | Parameters | Application |
---|---|---|
HPLC | Reverse-phase C18 column, gradient elution with acetonitrile/water | Purity determination and preparative purification |
TLC | Silica gel, ethyl acetate/hexane or DCM/methanol systems | Reaction monitoring and preliminary purification |
GC-MS | If derivatized to enhance volatility | Structural confirmation and purity assessment |
These analytical methods would ensure the identity, purity, and structural confirmation of the synthesized compound.
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